4-acetamido-N-pyridin-3-ylbenzamide
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Description
4-acetamido-N-pyridin-3-ylbenzamide is a useful research compound. Its molecular formula is C14H13N3O2 and its molecular weight is 255.27 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(acetylamino)-N-3-pyridinylbenzamide is 255.100776666 g/mol and the complexity rating of the compound is 325. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Histone Deacetylase Inhibition
4-(Acetylamino)-N-3-pyridinylbenzamide is studied for its role as a histone deacetylase (HDAC) inhibitor, with selective inhibition of HDACs 1-3 and 11. Such compounds block cancer cell proliferation and induce apoptosis, demonstrating significant antitumor activity in vivo and promising potential as anticancer drugs (Zhou et al., 2008).
Chemical Synthesis and Catalysis
In chemical synthesis, 4-(Acetylamino)-N-3-pyridinylbenzamide derivatives facilitate various reactions, including acylation of inert alcohols. This application is crucial in developing recyclable catalysts for acylation under base-free conditions, highlighting the compound's utility in organic synthesis (Liu et al., 2014).
Therapeutic Applications
Beyond its anticancer potential, derivatives of 4-(Acetylamino)-N-3-pyridinylbenzamide are explored for other therapeutic applications. For instance, the compound's derivatives have been investigated for their efficacy in enhancing neuromuscular transmission, offering potential treatment options for conditions like Lambert–Eaton Myasthenic Syndrome (Wirtz et al., 2009).
Intramolecular Rearrangement
Research into the acetylation of pyridin-4-amine, leading to the rapid formation of 4-(acetylamino)pyridine, provides insights into the mechanisms involving intramolecular rearrangement. This process is essential for understanding the chemical behavior and reactivity of such compounds, which can be leveraged in developing new synthetic methodologies (Deady & Finlayson, 1985).
Novel Antineoplastic Agents
4-(Acetylamino)-N-3-pyridinylbenzamide derivatives are also being studied as novel antineoplastic agents. Flumatinib, for example, an antineoplastic tyrosine kinase inhibitor, is in clinical trials for treating chronic myelogenous leukemia (CML), demonstrating the compound's role in developing new cancer therapies (Gong et al., 2010).
Properties
IUPAC Name |
4-acetamido-N-pyridin-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-10(18)16-12-6-4-11(5-7-12)14(19)17-13-3-2-8-15-9-13/h2-9H,1H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSVCVQMKNJUIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349588 |
Source
|
Record name | 4-acetamido-N-pyridin-3-ylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5731-91-9 |
Source
|
Record name | 4-acetamido-N-pyridin-3-ylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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